molecular formula C6H15ClN2O2S B1431937 N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride CAS No. 1825309-05-4

N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride

Cat. No.: B1431937
CAS No.: 1825309-05-4
M. Wt: 214.71 g/mol
InChI Key: PJQLRJSHTYKMCR-UHFFFAOYSA-N
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Description

N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride is a chemical compound with the molecular formula C6H15ClN2O2S and a molecular weight of 214.71 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of dimethyl and sulfonamide functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride typically involves the reaction of pyrrolidine with dimethylamine and a sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to maximize yield and purity. The final product is purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and thiol derivatives. These products can be further utilized in various chemical processes and applications .

Mechanism of Action

The mechanism of action of N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The dimethyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • N-methylpyrrolidine-3-sulfonamide hydrochloride
  • N,N-diethylpyrrolidine-3-sulfonamide hydrochloride
  • Pyrrolidine-3-sulfonamide hydrochloride

Uniqueness

N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride is unique due to the presence of two methyl groups on the nitrogen atom, which enhances its lipophilicity and influences its chemical reactivity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties .

Properties

IUPAC Name

N,N-dimethylpyrrolidine-3-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.ClH/c1-8(2)11(9,10)6-3-4-7-5-6;/h6-7H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQLRJSHTYKMCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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